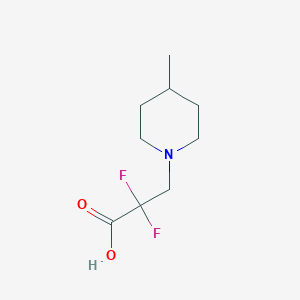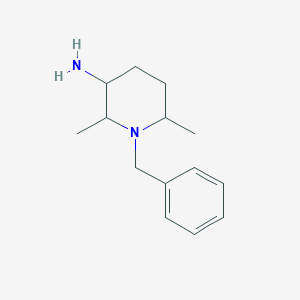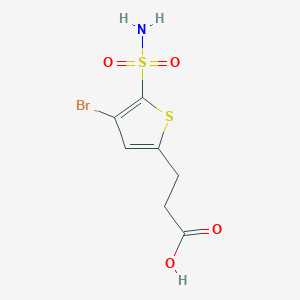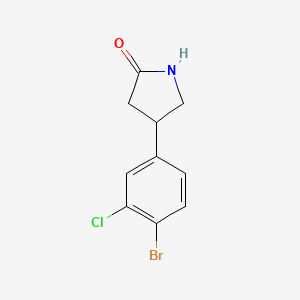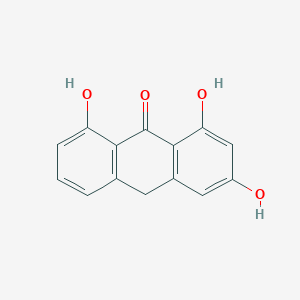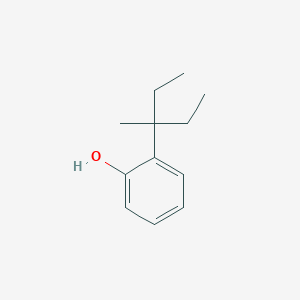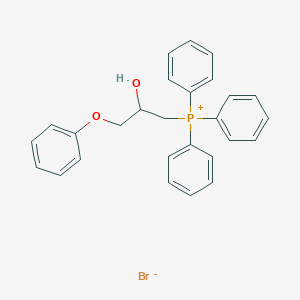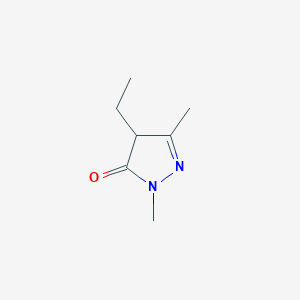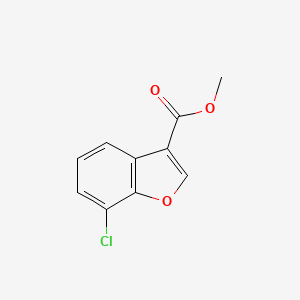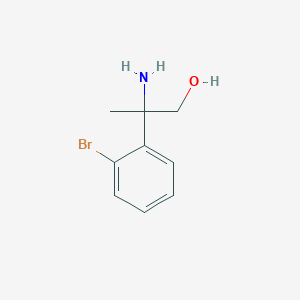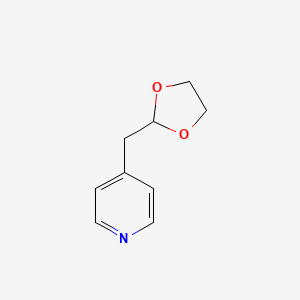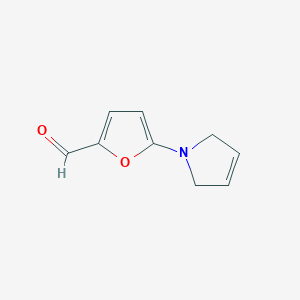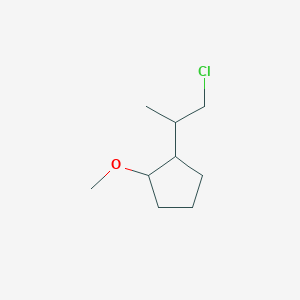
1-(1-Chloropropan-2-yl)-2-methoxycyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloropropan-2-yl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 1-chloropropan-2-yl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloropropan-2-yl)-2-methoxycyclopentane typically involves the alkylation of 2-methoxycyclopentane with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the methoxy group, followed by nucleophilic substitution with 1-chloropropane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chloropropan-2-yl)-2-methoxycyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted cyclopentane derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Formation of fully saturated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloropropan-2-yl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Chloropropan-2-yl)-2-methoxycyclopentane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The pathways involved may include nucleophilic substitution, oxidation, and reduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloropropan-2-yl)benzene: Similar in structure but with a benzene ring instead of a cyclopentane ring.
Tris(1-chloropropan-2-yl) phosphate: Contains multiple 1-chloropropan-2-yl groups attached to a phosphate moiety.
Uniqueness: 1-(1-Chloropropan-2-yl)-2-methoxycyclopentane is unique due to the presence of both a methoxy group and a 1-chloropropan-2-yl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
1-(1-chloropropan-2-yl)-2-methoxycyclopentane |
InChI |
InChI=1S/C9H17ClO/c1-7(6-10)8-4-3-5-9(8)11-2/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
LFNJQVCQQYCCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1CCCC1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



